Product packaging for 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline(Cat. No.:CAS No. 607737-87-1)

4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline

Cat. No.: B1664255
CAS No.: 607737-87-1
M. Wt: 286.3 g/mol
InChI Key: KJTYZDORHCDZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Initial Discoveries Pertaining to A 77-01

The development of A 77-01 is rooted in the broader effort to understand and modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes. The initial synthesis and characterization of a class of aryl- and heteroaryl-substituted pyrazole (B372694) compounds as inhibitors of the TGF-β type I receptor kinase domain were detailed in 2003 by Sawyer et al. . This foundational work established a new chemical scaffold for targeting this key enzyme.

Subsequent research further elucidated the activity of this compound class. A 77-01 was identified as a potent inhibitor of the TGF-β type I receptor, also known as activin-like kinase 5 (ALK5). medchemexpress.comaxonmedchem.commedkoo.com. A significant development in its historical trajectory came from studies on a closely related compound, A 83-01. Research published in 2005 by Tojo et al. not only characterized the biological effects of A 83-01 but also noted its structural and functional similarity to A 77-01. axonmedchem.comcaymanchem.comnih.gov. This research led to the hypothesis that A 77-01 is likely an active metabolite of A 83-01, meaning A 83-01 may convert to A 77-01 under certain biological conditions. axonmedchem.com.

Current Scientific Significance of A 77-01 in Chemical Biology and Medicinal Chemistry

In chemical biology, A 77-01 serves as a critical chemical probe for interrogating the TGF-β signaling cascade. oup.com. The pathway plays a dual role in cancer, suppressing tumors in early stages but promoting metastasis in later stages. The ability of A 77-01 to selectively inhibit ALK5 allows researchers to dissect the specific contributions of this kinase to cellular behaviors such as proliferation, differentiation, and the epithelial-to-mesenchymal transition (EMT), a process integral to cancer progression and fibrosis. caymanchem.comnih.gov.

In medicinal chemistry, the significance of A 77-01 lies in its potential as a lead compound for the development of therapeutics. The dysregulation of the TGF-β pathway is a hallmark of various diseases, including cancer and fibrotic disorders. acs.orgresearchgate.net. A 77-01's inhibitory action on ALK5 prevents the downstream phosphorylation of Smad2, a key step in TGF-β signaling. medchemexpress.comcaymanchem.com. This mechanism blocks TGF-β-induced EMT and growth inhibition, making it a valuable scaffold for designing novel anti-cancer agents. caymanchem.comnih.gov. The structure-activity relationship of A 77-01 and its analogues continues to inform the design of next-generation kinase inhibitors with improved pharmacological profiles. acs.orgresearchgate.net.

Overview of Contemporary Research Paradigms and Unanswered Questions Regarding A 77-01

Contemporary research leverages A 77-01 primarily as a tool in cancer and stem cell biology. Studies use the compound to investigate how blocking TGF-β signaling can inhibit tumor progression and metastasis. nih.gov. A key focus is its ability to prevent EMT, a process where epithelial cells acquire mesenchymal, fibroblast-like properties that enhance motility and invasion. caymanchem.com. In stem cell research, A 77-01 and related ALK5 inhibitors are used to help direct the differentiation of embryonic and induced pluripotent stem cells into specific lineages by modulating the intricate signaling environment. spandidos-publications.com.

Despite its utility, several unanswered questions remain:

Target Specificity: While potent against ALK5, A 77-01 has also been identified as an inhibitor of p38 MAPK. . However, another study reports it has no effect on MAPK pathways. caymanchem.com. The full off-target profile and the biological implications of its potential multi-kinase activity require more thorough investigation.

Metabolic Fate: The precise metabolic conversion of A 83-01 to A 77-01 in different biological systems is not fully characterized. axonmedchem.com. Understanding this conversion is crucial for interpreting experimental results involving either compound.

Mechanism of Action: The downstream consequences of inhibiting both ALK5 and potentially p38 MAPK are complex. Further research is needed to determine if these effects are synergistic or context-dependent in various cell types.

Rationale for Comprehensive Academic Inquiry into A 77-01's Multifaceted Research Landscape

The continued academic focus on A 77-01 is driven by the therapeutic importance of its target, the TGF-β pathway. As this pathway is fundamental to many aspects of human health and disease, from embryonic development to cancer progression, its modulation remains a high-priority goal in biomedical research. acs.orgspandidos-publications.com.

A 77-01 provides a potent and relatively specific chemical tool to explore the nuanced and often context-dependent roles of ALK5. medchemexpress.comcaymanchem.com. A deeper understanding of its biological effects, structure-activity relationships, and potential liabilities helps guide the broader development of kinase inhibitors, which represent one of the most important classes of modern drugs. acs.orgresearchgate.net. Furthermore, the relationship between A 77-01 and A 83-01 offers a valuable model for studying prodrug-metabolite dynamics, a key consideration in pharmaceutical development. axonmedchem.com.

Research Findings and Compound Properties

Chemical and Physical Properties

The fundamental properties of Compound A 77-01 are summarized in the table below.

PropertyValue
Chemical Name 4-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]quinoline
CAS Number 607737-87-1
Molecular Formula C₁₈H₁₄N₄
Molecular Weight 286.33 g/mol
Purity ≥98%
Solubility Soluble in DMSO

Data sourced from multiple references. axonmedchem.commedkoo.com

Inhibitory Activity

A 77-01 is characterized by its potent inhibition of specific protein kinases.

Target KinaseIC₅₀ ValueBiological Effect
TGF-βRI (ALK5) 25 nM - 34 nMInhibits Smad phosphorylation and TGF-β transcriptional activation. medchemexpress.comaxonmedchem.com
p38 MAPK Not specifiedInhibitory activity reported.

The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Biological Effects in Cell-Based Assays

AssayCell LineEffect of A 77-01 (at 1 µM)
Transcriptional Activation Mv1Lu (Lung Epithelial)Effectively inhibits TGF-β-induced transcriptional activation. medchemexpress.com
Cell Proliferation Mv1Lu (Lung Epithelial)Prevents the growth-inhibitory effects of TGF-β. caymanchem.comnih.gov
Smad Phosphorylation HaCaT (Human Keratinocyte)Completely blocks TGF-β-induced phosphorylation of Smad2. medchemexpress.comcaymanchem.com
Epithelial-Mesenchymal Transition NMuMG (Murine Mammary Gland)Prevents TGF-β-induced morphological and gene expression changes. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4 B1664255 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline CAS No. 607737-87-1

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYZDORHCDZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440480
Record name 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607737-87-1
Record name 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Transformations of a 77 01

Retrosynthetic Strategies and Convergent Synthesis Approaches for A 77-01

For A 77-01, which features a quinoline (B57606) core linked to a pyrazole (B372694) ring further substituted with a 6-methylpyridin-2-yl group nih.gov, a retrosynthetic analysis would typically involve identifying strategic disconnections within these heterocyclic systems. Given its structure, potential disconnections might target the bonds connecting the pyrazole ring to both the quinoline and the methylpyridine moieties. This could lead to simpler, more accessible heterocyclic or acyclic precursors. While specific retrosynthetic strategies or convergent synthesis approaches for A 77-01 are not explicitly detailed in the publicly available search snippets, the general principles would apply to the efficient construction of its multi-ring system.

Catalytic Transformations and Organocatalytic Routes in A 77-01 Derivatization

Catalytic transformations play a significant role in modern organic synthesis by altering reaction pathways, lowering activation energy, and enabling reactions under milder conditions nih.govchinesechemsoc.orgmdpi.comdemeyerelab.orgacs.org. Catalysts, which can be homogeneous or heterogeneous, are crucial for controlling chemo-, regio-, and enantioselectivities chinesechemsoc.org. Organocatalysis, a subfield of catalysis, utilizes small organic molecules as catalysts, offering advantages such as high regioselectivity, broad substrate scope, and high yields rsc.org.

The derivatization of A 77-01, as mentioned in the context of its prodrug A-83-01 tocris.comrndsystems.com, could potentially involve various catalytic or organocatalytic routes to introduce functional groups or modify its existing structure. While the search results indicate that A 77-01 can be derived from A-83-01 tocris.comrndsystems.comnih.gov, specific details on the catalytic or organocatalytic methods used for such derivatization or for the synthesis of A 77-01 itself are not provided. General examples of catalytic transformations include those involving transition metals, photocatalysis, and electrocatalysis chinesechemsoc.orgchemsrc.com. Organocatalytic routes have been developed for various syntheses, often offering high selectivity and efficiency rsc.orgorganic-chemistry.orgd-nb.info.

Green Chemistry Principles Applied to Sustainable A 77-01 Synthesis

Green chemistry is a philosophy that promotes the design of chemical products and processes to minimize or eliminate the use and generation of hazardous substances, thereby reducing environmental impact and promoting sustainability eurekaselect.comgoogleapis.commdpi.comias.ac.inacs.org. Key principles include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks googleapis.comnih.govbeilstein-journals.orgias.ac.in. Catalysis is considered a pillar of green chemistry due to its ability to lower activation energy and reduce waste nih.govchinesechemsoc.orgmdpi.com.

Applying green chemistry principles to the synthesis of A 77-01 would involve evaluating its synthetic route for aspects such as solvent choice, energy consumption, waste generation, and the toxicity of reagents and intermediates. For instance, replacing hazardous solvents with eco-friendly alternatives like water, ionic liquids, or biosolvents is a common green chemistry practice eurekaselect.comacs.org. The use of highly efficient and recyclable catalysts would also align with green chemistry objectives nih.govmdpi.comrsc.org. However, specific applications of these principles to the synthesis of A 77-01 are not detailed in the provided search results.

Exploration of Bio-inspired and Chemoenzymatic Synthesis of A 77-01

Bio-inspired synthesis draws inspiration from biological processes and natural systems to design new synthetic routes ugr.esresearchgate.netchemrxiv.org. Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions nih.govchemrxiv.org. Enzymes, as biocatalysts, offer exquisite selectivity under environmentally friendly conditions, often eliminating the need for protecting groups and harsh reagents nih.govnih.govbeilstein-journals.org.

While bio-inspired and chemoenzymatic approaches are increasingly explored for the synthesis of complex molecules and pharmaceuticals nih.govorganic-chemistry.orgchemrxiv.org, there is no information in the provided search results detailing the exploration or application of bio-inspired or chemoenzymatic synthesis specifically for A 77-01. Such approaches would typically leverage the catalytic power of enzymes to construct specific bonds or introduce functional groups with high precision.

Advanced Spectroscopic and Structural Elucidation of a 77 01 and Its Bioconjugates

High-Resolution Mass Spectrometry for Isotopic Labeling and Metabolite Identification of A 77-01

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing its elemental composition with high precision parisdescartes.fr. For A 77-01, HRMS is crucial for confirming its molecular formula (C18H14N4) and verifying its purity bioscience.co.ukchemscene.comrndsystems.com. The molecular weight of A 77-01 is 286.33 g/mol bioscience.co.uknih.govrndsystems.com.

In the context of metabolite identification, HRMS, often coupled with liquid chromatography (LC-HRMS), is indispensable. It enables the detection and identification of metabolites by analyzing changes in mass-to-charge ratios (m/z) and fragmentation patterns compared to the parent compound mitoproteome.orgmitoproteome.orglibretexts.org. A 77-01 has been identified as a likely active metabolite or an active component derived from the decomposition of its prodrug, A 83-01, under certain circumstances bioscience.co.uktocris.comaxonmedchem.comrndsystems.comuu.nl. This suggests that HRMS-based metabolomics studies would be vital to track the in vivo fate and metabolic pathways of A 83-01, leading to the formation of A 77-01.

Illustrative Data Table: Expected HRMS Data for A 77-01

ParameterExpected Value for A 77-01Unit
Molecular FormulaC18H14N4-
Theoretical Monoisotopic Mass286.1213Da
Observed Monoisotopic Mass[286.1213 ± error]Da
Mass Error (ppm)< 5ppm
Major Fragments (m/z)[Expected fragments based on structure]-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand Binding of A 77-01

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the detailed atomic-level structure, connectivity, and dynamics of molecules in solution mdpi.comorganicchemistrydata.orglibretexts.org. For A 77-01, NMR would provide comprehensive information on its chemical structure, including the identification of all hydrogen, carbon, and nitrogen atoms within the quinoline (B57606), pyrazole (B372694), and methylpyridine moieties, and their spatial relationships caymanchem.comtocris.comchemscene.com. While specific detailed NMR spectra for A 77-01 were not found in general search results, product information indicates that NMR is used for quality control and purity assessment uu.nl.

Conformational Analysis: NMR spectroscopy is a powerful tool for studying the conformational preferences of small molecules by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) lumenlearning.comscribd.comlibretexts.orgacs.orgacs.org. For a molecule like A 77-01, with its flexible pyrazole ring linking the quinoline and methylpyridine groups, NMR could reveal preferred rotamers and the dynamics of interconversion between different conformations in solution. This is crucial for understanding how the molecule presents itself to its biological target.

Ligand Binding: Protein-observed and ligand-observed NMR experiments are extensively used to investigate protein-ligand interactions, map binding sites, determine binding affinities, and monitor conformational changes upon binding mdpi.comnih.govresearchgate.netnih.govrsc.org. For A 77-01, an ALK5 inhibitor, NMR could be employed to:

Identify binding epitopes: By observing chemical shift perturbations (CSPs) in the NMR spectrum of isotopically labeled ALK5 upon titration with A 77-01, the specific amino acid residues involved in binding could be identified mdpi.comresearchgate.net.

Determine binding kinetics and thermodynamics: Techniques like saturation transfer difference (STD) NMR or chemical exchange saturation transfer (CEST) could quantify binding affinities (Kd) and kinetics (kon/koff) nih.govnih.govrsc.org.

Probe conformational changes: NMR can detect subtle conformational changes in ALK5 induced by A 77-01 binding, which are often critical for its inhibitory mechanism mdpi.comnih.gov.

Illustrative Data Table: Expected 1H NMR Chemical Shifts for A 77-01 (Hypothetical)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
Quinoline H-2~9.0d~5.0
Quinoline H-5~8.2d~8.0
Pyrazole H-5~7.8s-
Methylpyridine H-3~7.5d~7.5
Methylpyridine CH3~2.5s-
Pyrazole N-H~12.0br s-

Note: This table presents hypothetical chemical shifts based on typical values for similar functional groups. Actual values would require experimental NMR data for A 77-01.

X-ray Crystallography and Cryo-Electron Microscopy for A 77-01-Target Co-crystal Structures

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural biology techniques essential for determining the three-dimensional atomic structures of molecules, including small molecules and their complexes with proteins anton-paar.comlibretexts.orgwikipedia.org.

X-ray Crystallography: This technique involves growing high-quality crystals of the molecule or its complex with a target protein. When X-rays are diffracted by the crystal, the resulting diffraction pattern can be used to computationally reconstruct the electron density map, revealing the precise atomic arrangement anton-paar.comlibretexts.orgwikipedia.orgroyalsocietypublishing.org. For A 77-01, X-ray crystallography would be the gold standard for:

Confirming the solid-state structure: Providing definitive proof of its chemical structure and stereochemistry (if any chiral centers were present, though A 77-01 appears achiral based on its 2D structure) caymanchem.comtocris.comchemscene.com.

Determining co-crystal structures: Crucially, co-crystallization of A 77-01 with its target, ALK5, would provide an atomic-level "snapshot" of how the inhibitor binds to the enzyme's active site. This information is invaluable for understanding the mechanism of inhibition and for guiding further drug design efforts libretexts.orgnih.gov.

Circular Dichroism and Vibrational Spectroscopy for A 77-01 Chirality and Functional Group Characterization

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a substance aps.org. It is primarily used to study chiral molecules and their conformations nih.govaps.orgoup.comwikipedia.org. A 77-01, based on its chemical structure 4-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]quinoline, does not possess any obvious chiral centers caymanchem.comtocris.comchemscene.com. Therefore, it is expected to be achiral and would not exhibit a CD spectrum in its isolated form. However, if A 77-01 were to induce conformational changes in a chiral biological target (like a protein) upon binding, or if it were to form a chiral complex, these interactions could potentially be monitored by induced CD signals.

Functional group identification: Confirming the presence of aromatic C-H stretches, C=C and C=N stretches from the quinoline and pyridine (B92270) rings, N-H stretches from the pyrazole, and C-H stretches from the methyl group.

Purity assessment: Comparing experimental spectra with reference spectra to identify impurities.

Polymorph identification: Different solid-state forms (polymorphs) of A 77-01 would exhibit distinct vibrational spectra.

Illustrative Data Table: Expected Key IR Absorption Bands for A 77-01 (Hypothetical)

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)~3200-3000Medium
Aromatic C-H Stretch~3100-3000Medium
Alkyl C-H Stretch (methyl)~2950-2850Medium
C=N Stretch (aromatic rings)~1600-1550Strong
C=C Stretch (aromatic rings)~1500-1450Strong
C-N Stretch~1300-1200Medium
Aromatic C-H Bending (out-of-plane)~900-700Strong

Note: This table presents hypothetical IR absorption bands based on typical values for similar functional groups. Actual values would require experimental IR data for A 77-01. One search result mentions "Infrared spectrum Conforms" for Rifapentine, indicating IR is used for quality control thermofisher.com.

Computational Chemistry and Quantum Mechanical Calculations for A 77-01 Structure-Function Predictions

Computational chemistry and quantum mechanical (QM) calculations are increasingly integral to understanding molecular properties, reactivity, and structure-function relationships wikipedia.orgrutgers.eduuoa.gr. These methods provide theoretical insights that complement experimental data, especially in drug discovery and molecular design frontiersin.orgplos.orgmdpi.com.

For A 77-01, computational approaches could be applied to:

Predict optimal geometries and conformations: QM calculations (e.g., Density Functional Theory, DFT) can determine the most stable three-dimensional structures and conformational preferences of A 77-01 in isolation and in various environments (e.g., solvent, protein binding site) wikipedia.orgrutgers.eduuoa.gr. This is particularly relevant for flexible molecules like A 77-01, which has rotatable bonds.

Analyze electronic properties: QM calculations can provide insights into electron density distribution, molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and partial atomic charges. These properties are critical for understanding how A 77-01 interacts with its target, ALK5, through non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions).

Model binding interactions: Molecular docking and molecular dynamics (MD) simulations can predict the binding pose of A 77-01 within the active site of ALK5 and simulate the dynamic interactions between the ligand and the protein over time frontiersin.org. This allows for the identification of key residues involved in binding and the estimation of binding free energies.

Predict ADME properties (excluding dosage/administration): While dosage and administration are excluded, computational methods can predict other physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as solubility, lipophilicity (logP), and metabolic stability, which are derived from the molecular structure and electronic properties. This is relevant for understanding its metabolite status.

Structure-Activity Relationship (SAR) studies: By performing QM calculations on A 77-01 and its analogues, researchers can correlate specific structural features and electronic properties with observed biological activity (e.g., ALK5 inhibition potency). This helps in optimizing the compound for improved efficacy and selectivity.

Illustrative Data Table: Expected Computational Parameters for A 77-01 (Hypothetical)

ParameterExpected ValueUnitComputational Method
Dipole Moment[Value]DebyeDFT
HOMO Energy[Value]eVDFT
LUMO Energy[Value]eVDFT
LogP (calculated)[Value]-Cheminformatics
pKa (calculated)[Value]-Cheminformatics
Predicted Binding Affinity (ΔG)[Value]kcal/molMolecular Docking/MD

Note: This table presents hypothetical computational parameters. Actual values would require specific quantum mechanical and computational chemistry studies on A 77-01.

Mechanistic Dissection of a 77 01 S Molecular and Cellular Interactions

Elucidation of A 77-01's Receptor Binding Kinetics and Thermodynamics

A 77-01 functions as a potent inhibitor of TGF-βRI (ALK5). Its inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50), which has been reported as 25 nM nih.govtocris.comciteab.com or 34 nM Current time information in Aurangabad Division, IN.guidetoimmunopharmacology.org. This indicates a high affinity for its target receptor. A 77-01 has demonstrated greater potency compared to other ALK5 inhibitors, such as SB-431542, being five to ten times more potent in inhibiting transcriptional activation induced by constitutively active TGF-β type I receptor (ALK5-TD) wikipedia.orghellobio.com.

While A 77-01 effectively inhibits ALK5, studies have shown that it has no significant effects on BMP-regulated transcriptional activity nih.govwikipedia.orghellobio.com. Furthermore, it exhibits only weak suppression of osmotic shock-induced p38 MAPK activity, and only at high concentrations wikipedia.orghellobio.com. This selectivity highlights its focused action on the TGF-β signaling pathway rather than broad inhibition of related kinase pathways.

Table 1: A 77-01 Receptor Binding and Inhibitory Potency

Target ReceptorIC50 (nM)Specificity NotesReference
TGF-βRI (ALK5)25Potent inhibition, more potent than SB-431542. No effects on BMP-regulated transcriptional activity or MAPK pathways (weak effect on p38 MAPK at high concentrations). nih.govtocris.comwikipedia.orghellobio.comciteab.com
TGF-βRI (ALK5)34Potent inhibition. Inhibits TGF-β transcriptional activation. Also inhibitor of p38 MAPK. Current time information in Aurangabad Division, IN.guidetoimmunopharmacology.org

Cellular Uptake, Intracellular Trafficking, and Subcellular Localization of A 77-01

The observed biological effects of A 77-01 on various cell lines, such as lung epithelial cells (Mv1Lu) and human keratinocyte HaCaT cells, implicitly indicate that the compound undergoes cellular uptake Current time information in Aurangabad Division, IN.nih.govguidetoimmunopharmacology.org. However, detailed research findings specifically elucidating the precise mechanisms of A 77-01's cellular uptake (e.g., passive diffusion, active transport, specific endocytic pathways), its subsequent intracellular trafficking, or its definitive subcellular localization are not extensively described in the available literature. Small molecules can enter cells through various mechanisms, including passive diffusion across the cell membrane for lipophilic compounds, or via active transport systems and endocytosis for others. Further studies would be required to fully characterize these aspects for A 77-01.

A 77-01-Induced Modulation of Intracellular Signal Transduction Pathways

A 77-01 exerts significant modulatory effects on intracellular signal transduction pathways, primarily by disrupting the TGF-β signaling cascade. Its key actions include:

Inhibition of TGF-β Transcriptional Activation: A 77-01 effectively inhibits the transcriptional activation mediated by TGF-β Current time information in Aurangabad Division, IN.hellobio.comguidetoimmunopharmacology.org. This is a direct consequence of its ALK5 inhibitory activity, as ALK5 is critical for initiating the transcriptional response to TGF-β.

Inhibition of SMAD Phosphorylation: A 77-01 completely blocks the phosphorylation of SMAD2 by TGF-β in human keratinocyte HaCaT cells at concentrations as low as 1 µM nih.gov. This inhibition of SMAD2 phosphorylation is a hallmark of disrupted canonical TGF-β signaling, as phosphorylated SMAD2 forms complexes that translocate to the nucleus to regulate gene expression. Current time information in Aurangabad Division, IN.guidetoimmunopharmacology.org

Prevention of TGF-β-Induced Proliferation: The compound inhibits the TGF-β-induced proliferation of lung epithelial cells Current time information in Aurangabad Division, IN.guidetoimmunopharmacology.org. This demonstrates its functional impact on cell growth control, a process often dysregulated in diseases involving aberrant TGF-β signaling.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): A 77-01 effectively prevents morphological and gene expression changes characteristic of EMT induced by TGF-β in NMuMG cells nih.gov. This is a critical effect, as EMT is a process involved in various physiological and pathological contexts, including development, wound healing, and cancer metastasis. Current time information in Aurangabad Division, IN.wikipedia.orgguidetoimmunopharmacology.org

Table 2: Summary of A 77-01's Modulatory Effects on Intracellular Signal Transduction

Effect on Pathway/ProcessSpecific ObservationReference
TGF-β Transcriptional ActivationInhibited Current time information in Aurangabad Division, IN.hellobio.comguidetoimmunopharmacology.org
SMAD2 PhosphorylationCompletely blocked by TGF-β in HaCaT cells at 1 µM nih.gov
TGF-β-Induced Lung Epithelial Cell ProliferationInhibited Current time information in Aurangabad Division, IN.guidetoimmunopharmacology.org
TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT)Prevented morphological and gene expression changes in NMuMG cells Current time information in Aurangabad Division, IN.nih.govwikipedia.orgguidetoimmunopharmacology.org
p38 MAPK ActivityWeakly suppressed at high concentrations (osmotic shock-induced) wikipedia.orghellobio.com

Impact of A 77-01 on Gene Expression and Proteomic Profiles Through Omics Technologies

A 77-01's influence on intracellular signaling pathways directly translates into changes in gene expression and, consequently, proteomic profiles. Its ability to prevent TGF-β-induced epithelial-to-mesenchymal transition (EMT) involves significant modulation of gene expression nih.gov. Specifically, A 77-01 has been shown to restore the expression of E-cadherin, an epithelial marker, and repress the expression of fibronectin and N-cadherin, which are mesenchymal markers wikipedia.org. These changes are crucial for reversing or preventing the phenotypic shifts associated with EMT.

Omics technologies, such as transcriptomics (gene expression profiling) and proteomics, are powerful tools for comprehensively analyzing the impact of compounds like A 77-01 on cellular systems. Transcriptomics can identify changes in messenger RNA (mRNA) levels, providing insights into which genes are being turned on or off. Proteomics, on the other hand, allows for the quantification and identification of proteins, offering a direct view of the functional machinery of the cell. While detailed, large-scale omics datasets specifically for A 77-01 are not extensively presented in the provided snippets, the observed restoration of E-cadherin and repression of fibronectin and N-cadherin are direct examples of its impact on gene expression profiles. These specific gene modulations underscore A 77-01's capacity to reprogram cellular states by influencing the transcriptional landscape.

Pharmacological and Biological Activities of a 77 01 in Preclinical Models

In Vitro Efficacy and Selectivity Profiling of A 77-01 Across Biological Systems

A 77-01 functions as a potent inhibitor of TGF-βRI (ALK-5), demonstrating inhibitory concentration 50% (IC50) values of 34 nM tocris.commrc.ac.uk and 25 nM citeab.com. This inhibitory activity translates into several key biological effects observed in in vitro models. A 77-01 has been shown to effectively inhibit TGF-β transcriptional activation tocris.commrc.ac.uk. Furthermore, it prevents the proliferation of lung epithelial cells induced by TGF-β, specifically in Mv1Lu cells tocris.commrc.ac.ukciteab.com.

A significant mechanism of its action involves the blockage of SMAD phosphorylation. Research indicates that A 77-01 completely inhibits the phosphorylation of SMAD2 by TGF-β in human keratinocyte HaCaT cells at a concentration of 1 µM citeab.com. This inhibition of SMAD signaling is crucial, as the TGF-β pathway is integral to the regulation of cell growth, proliferation, migration, differentiation, and apoptosis tocris.com.

Another notable in vitro effect of A 77-01 is its ability to prevent morphological and gene expression changes characteristic of epithelial-to-mesenchymal transition (EMT) in NMuMG cells treated with TGF-β tocris.commrc.ac.ukciteab.com. EMT is a critical process in various biological contexts, including development and disease progression.

Regarding selectivity, some sources indicate that A 77-01 also acts as an inhibitor of p38 MAPK tocris.commrc.ac.uk. However, other studies report that A 77-01 has no effects on BMP-regulated transcriptional activity or MAPK pathways, including p38 MAPK citeab.com. This discrepancy suggests a need for further clarification on its broader kinase selectivity profile. A 77-01 is also recognized as a likely active metabolite of A 83-01 tocris.commrc.ac.uk.

The following table summarizes key in vitro efficacy data for A 77-01:

Activity / TargetMeasured EffectConcentration / IC50Cellular Model / SystemReference
TGF-βRI (ALK-5) InhibitionIC5034 nMN/A (Enzyme Assay) tocris.commrc.ac.uk
TGF-βRI (ALK-5) InhibitionIC5025 nMN/A (Enzyme Assay) citeab.com
TGF-β Transcriptional ActivationInhibitionNot specifiedN/A tocris.commrc.ac.uk
Lung Epithelial Cell ProliferationInhibition of TGF-β-induced proliferationNot specifiedMv1Lu cells tocris.commrc.ac.ukciteab.com
SMAD PhosphorylationComplete blockage of SMAD2 phosphorylation1 µMHuman keratinocyte HaCaT cells citeab.com
Epithelial-to-Mesenchymal Transition (EMT)Prevention of TGF-β-induced EMTNot specifiedNMuMG cells tocris.commrc.ac.ukciteab.com
p38 MAPK InhibitionInhibition (Conflicting data)Not specifiedN/A tocris.commrc.ac.uk
MAPK PathwaysNo effects (Conflicting data)Not specifiedN/A citeab.com

Pharmacodynamic Characterization of A 77-01 in Various Organ Systems

Comprehensive pharmacodynamic characterization of A 77-01 in various organ systems beyond its reported cellular and pathway-level effects is not extensively detailed in the available preclinical literature. The primary focus of reported studies has been on its direct inhibitory effects on the TGF-β signaling pathway in vitro.

A 77-01's Role in Modulating Specific Physiological and Pathophysiological Processes

Specific neuropharmacological activities of A 77-01 are not detailed in the provided preclinical research. Information regarding neuropharmacological effects in the search results pertains to other compounds or general mechanisms of action bio-techne.comnih.govfluoroprobe.comcaymanchem.comtocris.comfishersci.se.

Specific immunomodulatory effects of A 77-01 are not detailed in the provided preclinical research. The available information on immunomodulation discusses general concepts or effects of other substances, often plant extracts, on the immune system.

Specific metabolic and endocrine regulatory roles for A 77-01 are not detailed in the provided preclinical research. The search results on metabolic and endocrine regulation describe general hormonal control of metabolism or the effects of other compounds.

Translational Research Applications of A 77-01 in Disease Models

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice for the treatment and prevention of human diseases. Preclinical animal models are crucial tools in this process, allowing for the investigation of novel therapeutic strategies and the prediction of human responses to interventions.

Given that A 77-01 is a potent inhibitor of TGF-βRI (ALK-5), its translational research applications are primarily inferred from the well-established roles of the TGF-β signaling pathway in various pathologies. The TGF-β pathway is a key regulator of cellular processes such as growth, proliferation, migration, differentiation, and apoptosis tocris.com. Dysregulation of this pathway is implicated in numerous diseases, including fibrosis, various cancers (particularly through its role in promoting epithelial-to-mesenchymal transition, which A 77-01 inhibits), and inflammatory conditions.

While the provided preclinical research extensively details A 77-01's in vitro efficacy in modulating TGF-β-mediated cellular processes, specific translational research applications of A 77-01 in in vivo disease models are not explicitly detailed. However, its demonstrated ability to inhibit TGF-β-induced proliferation of lung epithelial cells and epithelial-to-mesenchymal transition suggests potential therapeutic relevance in conditions where these processes are pathologically active, such as pulmonary fibrosis or cancer metastasis. Further preclinical studies in relevant in vivo disease models would be necessary to fully explore these translational applications.

Metabolism, Distribution, and Elimination of a 77 01

Detailed Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of A 77-01

Identification and Structural Elucidation of A 77-01 Metabolites and Biotransformation Pathways

Information regarding the specific metabolites formed from A 77-01 or the detailed biotransformation pathways it undergoes is not widely reported. The most prominent piece of information related to its metabolic profile is its designation as a "likely active metabolite of A 83-01." tocris.comrndsystems.com This indicates that A 77-01 itself can be a product of metabolism, suggesting that A 83-01 undergoes biotransformation to yield A 77-01, which retains biological activity. However, the subsequent metabolic fate of A 77-01, including any further oxidative or conjugative transformations and the structural elucidation of such potential downstream metabolites, is not detailed in the available literature.

Enzyme Kinetics and Isoform Specificity of Cytochrome P450 and Other Metabolizing Enzymes for A 77-01

Specific data concerning the enzyme kinetics and isoform specificity of cytochrome P450 (CYP) enzymes or other metabolizing enzymes involved in the biotransformation of A 77-01 are not publicly available. The absence of such detailed studies means that the precise CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) or other enzymatic systems (e.g., UGT, FMO) responsible for its metabolism, their Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax), or any potential inhibitory or inductive effects on these enzymes, remain largely uncharacterized in the public scientific record.

Pharmacokinetic Modeling and Population Pharmacokinetics of A 77-01

No specific pharmacokinetic modeling studies or analyses of population pharmacokinetics for A 77-01 have been identified in the accessible scientific literature. Such studies typically involve the development of mathematical models to describe the drug's concentration-time profile in the body, estimate pharmacokinetic parameters (e.g., clearance, half-life), and assess inter-individual variability. Without primary ADME data, the construction of robust pharmacokinetic models or the characterization of population pharmacokinetics for A 77-01 is not feasible. nih.govnih.gov

Drug-Drug Interactions Mediated by A 77-01's Metabolic Profile

Due to the limited public data on A 77-01's detailed metabolic pathways and its interactions with metabolizing enzymes, information regarding potential drug-drug interactions (DDIs) mediated by its metabolic profile is not available. Clinically significant DDIs often arise from a compound's ability to inhibit or induce drug-metabolizing enzymes (such as CYPs) or drug transporters, or by being a substrate for these systems. ahajournals.orgfda.govi-base.infonih.gov Without specific data on A 77-01's role as an enzyme substrate, inhibitor, or inducer, its propensity for metabolic-based drug-drug interactions cannot be determined.

Advanced Toxicological Profiling and Safety Assessment of a 77 01

In Vitro Cytotoxicity, Genotoxicity, and Mutagenicity Assessments of A 77-01

Organ-Specific Toxicity Studies of A 77-01 in Preclinical Models

Organ-specific toxicity studies in preclinical models are essential to understand how a compound might affect various organ systems. These studies typically involve administering the compound to animal models and observing effects on specific organs. For A 77-01, detailed findings from such preclinical organ-specific toxicity studies are not publicly reported.

Hepatotoxicity refers to liver damage caused by chemical agents, which can manifest as hepatocellular injury, cholestasis, or a mixed pattern nih.govoecd.org. Cholestasis specifically involves impaired bile flow. There is no publicly available data detailing the hepatotoxicity or cholestatic potential of A 77-01 in preclinical models.

Nephrotoxicity, or renal toxicity, involves damage to the kidneys, which can impair their ability to filter waste and maintain electrolyte balance. Renal clearance studies assess how effectively the kidneys eliminate a substance from the body. Specific data regarding the nephrotoxicity or renal clearance implications of A 77-01 in preclinical models are not publicly available.

Cardiovascular toxicity encompasses adverse effects on the heart and blood vessels, including electrophysiological abnormalities, which can lead to arrhythmias. No specific research findings detailing the cardiovascular toxicity or electrophysiological effects of A 77-01 in preclinical models have been publicly reported.

Immunotoxicity, Hypersensitivity, and Allergic Reactions Associated with A 77-01

Immunotoxicity refers to adverse effects on the immune system, potentially leading to immunosuppression, hypersensitivity reactions (allergies), or autoimmunity glpbio.comepo.org. Information regarding the immunotoxicity, hypersensitivity, or allergic reactions specifically associated with A 77-01 is not publicly available. General hazard statements for handling A 77-01 indicate that it "may cause irritation to eye, mucous membranes, upper respiratory system, and/or skin" epo.org.

Reproductive and Developmental Toxicity of A 77-01 Across Generations

Reproductive toxicity involves adverse effects on male or female fertility, while developmental toxicity refers to adverse effects on the developing organism, potentially across generations. Safety Data Sheets for A 77-01 state that the substance is "not listed" as a chemical known to cause reproductive toxicity for females or developmental toxicity. Another SDS also indicates "no data available" for reproductive toxicity aliyuncs.com. This suggests that comprehensive studies on the reproductive and developmental toxicity of A 77-01, including multigenerational assessments, are either not publicly available or have not yielded sufficient data for classification as a reproductive or developmental toxicant.

Carcinogenicity and Oncogenic Potential Evaluation of A 77-01 in Long-Term Studies

The comprehensive toxicological profiling of A 77-01, a chemical compound identified as 4-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline, is an essential component of its preclinical safety assessment. A 77-01 is recognized as a potent inhibitor of the TGF-β type I receptor (ALK5) wikipedia.orgciteab.comciteab.com. It shares a similar biological profile with its analogue, A-83-01, and is considered a likely active component or metabolite of its prodrug, A-83-01 nih.gov.

As of the current available information, specific animal in-vivo data concerning the carcinogenicity and oncogenic potential of A 77-01 from long-term studies are not publicly available. The compound is currently in the preclinical development stage, and no clinical data regarding its effects are accessible nih.gov.

Carcinogenicity studies are typically long-term animal bioassays designed to identify potential cancer-causing effects of a substance. These studies are crucial in drug development to assess the risk of a compound inducing tumors over an animal's lifetime. They often involve administering the test substance to rodents (e.g., rats and mice) over periods of up to two years, followed by comprehensive histopathological evaluation of various tissues and organs for tumor formation. The absence of such publicly reported data for A 77-01 indicates that these evaluations may either be ongoing, have not yet been conducted, or their findings have not been disclosed in the public domain.

Given the preclinical status of A 77-01, the evaluation of its carcinogenicity and oncogenic potential would typically involve:

Two-year rodent bioassays: These studies assess the incidence of tumors in various organs and tissues following chronic exposure.

Mechanistic studies: Investigations into the compound's potential modes of action that could lead to carcinogenesis, such as genotoxicity (damage to DNA) or promotion of cell proliferation.

Toxicokinetic data: Understanding the absorption, distribution, metabolism, and excretion of A 77-01 is vital for interpreting long-term toxicity study results.

Without specific detailed research findings or data tables from long-term carcinogenicity studies for A 77-01, a comprehensive evaluation of its oncogenic potential cannot be presented at this time. Future disclosures of preclinical and clinical development data will be necessary to fully characterize the carcinogenicity profile of A 77-01.

Cutting Edge Methodologies and Technologies in a 77 01 Research

Application of Proteomics, Metabolomics, and Lipidomics to Elucidate A 77-01's Biological Impact

Proteomics, metabolomics, and lipidomics are integral "omics" approaches that provide a systems-level understanding of biological processes by analyzing proteins, small molecular metabolites, and lipids, respectively mdpi.comnih.govljmu.ac.uk. These techniques, often employing mass spectrometry, can elucidate the intricate biological impact of compounds like A 77-01 nih.govljmu.ac.ukbidmc.orgharvard.edu.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can reveal how A 77-01 influences protein expression, post-translational modifications (such as phosphorylation of SMAD2, which A 77-01 is known to inhibit), and protein-protein interactions within the TGF-β signaling pathway tocris.comnih.govljmu.ac.uk. For instance, researchers could use quantitative proteomics to identify global changes in protein profiles in cells treated with A 77-01, specifically looking for alterations in proteins involved in EMT (e.g., E-cadherin, fibronectin, N-cadherin) or cell proliferation pathways tocris.comnih.gov.

Metabolomics: This field studies the complete set of small-molecule metabolites within a biological sample, offering a snapshot of cellular physiology nih.govljmu.ac.uk. Applying metabolomics to A 77-01 research could involve identifying changes in metabolic pathways affected by its inhibition of TGF-β signaling or p38 MAPK tocris.comwikipedia.orgfrontiersin.orgd-nb.info. For example, shifts in energy metabolism or amino acid profiles could be observed, providing insights into the cellular consequences of TGF-β pathway modulation.

Lipidomics: As a specialized branch of metabolomics, lipidomics focuses on the comprehensive analysis of lipids and their interactions nih.gov. Given that A 77-01 impacts cell proliferation and EMT, which involve significant membrane remodeling, lipidomics could be used to investigate alterations in lipid composition or metabolism following A 77-01 treatment tocris.comnih.gov. This could reveal novel mechanisms by which A 77-01 exerts its biological effects, such as changes in membrane fluidity or signaling lipid production.

The integration of these omics data can provide a holistic view of A 77-01's effects, identifying key molecular signatures and pathways perturbed by its activity.

High-Throughput and High-Content Screening Platforms for A 77-01 Library Exploration

High-throughput screening (HTS) and high-content screening (HCS) platforms are fundamental in modern drug discovery for efficiently exploring large chemical libraries nih.govnih.govwikipedia.organnualreviews.org. These automated systems enable rapid assessment of compounds against specific biological targets or phenotypic readouts.

High-Throughput Screening (HTS): HTS involves the rapid screening of thousands to millions of compounds against a target, such as the TGF-βRI (ALK-5), using robotics, liquid handling devices, and sensitive detectors nih.govwikipedia.org. For A 77-01, HTS could be applied to screen vast compound libraries to identify novel ALK-5 inhibitors with improved potency, selectivity, or desirable physicochemical properties. Assays could be designed to measure the inhibition of TGF-β-induced transcriptional activation or SMAD phosphorylation, mirroring A 77-01's known mechanisms tocris.comnih.gov.

High-Content Screening (HCS): HCS extends HTS by extracting more detailed information from each sample, often through automated microscopy and image analysis nih.gov. For A 77-01 research, HCS could be used to assess its impact on complex cellular phenotypes, such as the morphological changes associated with EMT or the proliferation of lung epithelial cells tocris.comnih.gov. This allows for the identification of compounds that not only inhibit a specific molecular target but also elicit desired cellular responses, providing a more comprehensive understanding of their biological activity. HCS can also be used to explore A 77-01's effects on subcellular localization of proteins or organelle integrity, offering spatial and temporal insights into its cellular impact.

These platforms are critical for identifying new chemical entities with A 77-01-like activity or for optimizing existing analogs.

Advanced Bioimaging Techniques for Spatiotemporal Mapping of A 77-01 Distribution and Target Engagement

Advanced bioimaging techniques provide non-invasive methods to visualize and quantify the distribution of A 77-01 or its effects within living systems, offering crucial spatiotemporal information.

Positron Emission Tomography (PET) is a functional imaging modality that uses radiotracers to visualize and measure changes in metabolic processes and other physiological activities hillmedical.comwikipedia.orgnih.gov.

PET Radiochemistry: To apply PET to A 77-01 research, its analogs would need to be radiolabeled with positron-emitting isotopes, such as Fluorine-18 ([18F]) or Carbon-11 ([11C]). This involves synthetic chemistry to incorporate the radioisotope into the A 77-01 molecular structure while maintaining its biological activity and affinity for ALK-5 wikipedia.org.

PET Imaging: Once radiolabeled, A 77-01 analogs could be administered to preclinical models to map their in vivo distribution, pharmacokinetics, and target engagement (e.g., binding to ALK-5 receptors in specific tissues) wikipedia.orgnih.govaetna.com. This would provide valuable information on the compound's bioavailability, tissue penetration, and the extent to which it reaches and binds to its intended target, which is crucial for understanding its therapeutic potential and optimizing dosing strategies. For example, a radiolabeled A 77-01 analog could be used to visualize ALK-5 expression levels in diseased tissues where TGF-β signaling is dysregulated.

Magnetic Resonance Imaging (MRI) provides detailed anatomical images, while Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that quantifies specific metabolites within tissues wikipedia.orgfrontiersin.orgd-nb.infoamegroups.org.

MRI: MRI could be used to monitor morphological changes in tissues or organs affected by conditions where TGF-β signaling plays a role, such as fibrosis or tumor growth tocris.comnih.gov. By treating preclinical models with A 77-01 and periodically performing MRI scans, researchers could assess the compound's ability to halt or reverse disease progression at a macroscopic level.

MRS: MRS can detect and quantify a range of biochemicals (metabolites) in vivo, including N-acetylaspartate (NAA), choline-containing compounds (tCho), creatine (B1669601) (tCr), myo-inositol (m-Ins), glutamate, and glutamine wikipedia.orgfrontiersin.orgd-nb.infoamegroups.orgrsna.org. For A 77-01, MRS could be employed to identify metabolic biomarkers indicative of its biological activity. For example, changes in choline (B1196258) levels, which are associated with cell membrane turnover and proliferation, could serve as a biomarker for A 77-01's anti-proliferative effects wikipedia.orgfrontiersin.orgamegroups.org. Similarly, alterations in metabolites related to energy metabolism could reflect the compound's impact on cellular function.

CRISPR-Cas9 and RNA Interference Approaches for A 77-01 Target Validation and Pathway Deconvolution

CRISPR-Cas9 and RNA interference (RNAi) are powerful genetic tools used for precise gene manipulation, enabling target validation and detailed pathway deconvolution wikipedia.orgmdpi.comacs.orgmdpi.com.

CRISPR-Cas9: This gene-editing technology allows for highly specific modifications to the genome, including gene knockout, knockdown, or activation wikipedia.orgmdpi.comacs.org. In the context of A 77-01, CRISPR-Cas9 could be used to:

Validate ALK-5 as a primary target: By genetically ablating or modifying ALK-5 expression, researchers can confirm that A 77-01's observed effects are indeed mediated through this receptor.

Study compensatory pathways: If A 77-01 inhibits ALK-5, cells might activate alternative signaling pathways. CRISPR-Cas9 could be used to systematically knock out or activate genes in these alternative pathways to understand their role in resistance or adaptation to A 77-01 treatment.

Investigate downstream effectors: By modifying genes encoding SMAD proteins or other downstream components, researchers can dissect the precise molecular cascades influenced by A 77-01.

RNA Interference (RNAi): RNAi is a post-transcriptional gene silencing mechanism that specifically degrades messenger RNA (mRNA), thereby reducing protein expression mdpi.comacs.orgmdpi.compnas.org. RNAi approaches, such as using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), could complement CRISPR-Cas9 by:

Mimicking A 77-01's effects: Transient knockdown of ALK-5 or other TGF-β pathway components using RNAi could help confirm that the phenotypic changes observed with A 77-01 treatment are directly attributable to the inhibition of these targets.

Deconvolving complex pathways: By selectively silencing different genes within the TGF-β signaling network, researchers can map out the precise contributions of individual components to processes like EMT and proliferation, and how A 77-01 modulates these interactions.

The combined use of CRISPR-Cas9 and RNAi provides robust tools for understanding the genetic and mechanistic underpinnings of A 77-01's biological activity.

Integration of Artificial Intelligence, Machine Learning, and Cheminformatics in A 77-01 Discovery

The integration of Artificial Intelligence (AI), Machine Learning (ML), and cheminformatics is revolutionizing drug discovery by accelerating the identification, design, and optimization of novel compounds acs.orgpharmafeatures.comnih.govnuvisan.comresearchgate.net.

Cheminformatics: This multidisciplinary field applies computational and information technologies to address chemical problems, particularly in drug discovery acs.orgpharmafeatures.comnuvisan.com. For A 77-01 research, cheminformatics tools can be used to:

Analyze chemical space: Characterize the structural diversity of A 77-01 and its known analogs.

Structure-Activity Relationship (SAR) analysis: Develop quantitative structure-activity relationship (QSAR) models based on A 77-01 and related compounds to predict the activity of new molecules acs.orgnuvisan.com. This involves using molecular fingerprints or other descriptors to encode chemical structures into a format that AI models can process efficiently pharmafeatures.com.

Virtual Screening: Rapidly screen large databases of chemical compounds computationally to identify potential new ALK-5 inhibitors with similar structural features or predicted activity to A 77-01 pharmafeatures.comnih.gov.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can uncover complex patterns in vast datasets, enabling predictive modeling and generative chemistry acs.orgpharmafeatures.comnih.govnuvisan.com. In the context of A 77-01 discovery, AI/ML can be applied to:

Predict molecular properties: Develop ML models to predict the potency (e.g., IC50 for ALK-5), selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of A 77-01 analogs, guiding lead optimization nih.govnuvisan.com.

De novo molecular design: Utilize generative AI models to design entirely new chemical structures with desired properties, potentially leading to novel ALK-5 inhibitors that are structurally distinct from A 77-01 but retain or improve its biological activity pharmafeatures.comnuvisan.com.

Target identification and validation: While A 77-01's primary target is known, AI could be used to explore potential off-targets or secondary mechanisms of action by analyzing large-scale biological data.

The synergy between these computational approaches can significantly accelerate the design and discovery of A 77-01 derivatives or new compounds that modulate the TGF-β pathway.

Future Research Directions and Translational Outlook for a 77 01

Identification of Novel Therapeutic Indications and Repurposing Opportunities for A 77-01

The broad regulatory role of TGF-β signaling in various physiological and pathological processes positions A 77-01 and other ALK5 inhibitors as promising candidates for novel therapeutic indications and drug repurposing. Key areas of focus include fibrotic diseases, various cancers, and cardiovascular conditions patsnap.com.

Fibrotic Diseases: Aberrant TGF-β signaling is a central driver in numerous fibrotic disorders, characterized by excessive deposition of extracellular matrix components leading to tissue scarring and organ dysfunction plos.orgpatsnap.comnih.gov. A 77-01's ability to inhibit TGF-β-induced EMT and reduce fibrotic tissue formation makes it a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, renal fibrosis, and cardiac fibrosis Current time information in PF.patsnap.comgoogle.com. Preclinical studies on ALK5 inhibitors have shown promising results in mitigating fibrotic tissue formation and restoring normal tissue architecture plos.orgpatsnap.com.

Oncology: In cancer, TGF-β exhibits a complex dual role; it can act as a tumor suppressor in early stages but promotes tumor progression, invasion, and metastasis in advanced disease patsnap.comacs.org. Elevated TGF-β levels are frequently associated with poor prognosis in various malignancies, including breast, prostate, and pancreatic cancers patsnap.com. By inhibiting the pro-tumorigenic effects of TGF-β, ALK5 inhibitors like A 77-01 could potentially slow down or prevent cancer progression and metastasis acs.orgpatsnap.comgoogle.comnih.govaacrjournals.org. Research also suggests that ALK5 inhibition may enhance tumor immunogenicity nih.gov.

Cardiovascular Diseases: TGF-β signaling is implicated in the pathogenesis of cardiovascular conditions such as hypertension, atherosclerosis, and heart failure patsnap.com. ALK5 inhibitors may offer a novel approach by mitigating vascular remodeling, reducing inflammation, and preventing cardiac fibrosis patsnap.com.

Beyond these primary areas, the broad regulatory influence of TGF-β suggests potential applications for ALK5 inhibitors in autoimmune diseases, chronic kidney disease, and certain neurodegenerative disorders, warranting further exploration patsnap.com.

Strategies for Optimizing A 77-01's Pharmacological Profile and Overcoming Resistance Mechanisms

Optimizing the pharmacological profile of A 77-01 and similar ALK5 inhibitors is crucial for their successful translation into clinical therapies. A significant challenge for systemic ALK5 inhibitors has been mechanism-based heart valve toxicity, which has historically limited their clinical application to low and intermittent dosing regimens plos.orgaacrjournals.org.

Strategies to address these limitations and enhance therapeutic efficacy include:

Targeted Delivery: Developing targeted drug conjugates or organ-restricted inhibitors can localize the ALK5 inhibitor to specific cells or tissues, such as hepatic stellate cells for liver fibrosis or the lungs for IPF plos.orggoogle.comrespiratory-therapy.com. This approach aims to maximize therapeutic effect at the disease site while minimizing systemic exposure and associated off-target toxicities, such as heart valve issues google.comaacrjournals.orgrespiratory-therapy.com. For instance, inhaled lung-restricted ALK5 inhibitors are being developed for IPF to achieve potent local inhibition with minimal systemic effects respiratory-therapy.com.

Improved Specificity and Selectivity: While A 77-01 is a potent ALK5 inhibitor, further medicinal chemistry efforts could focus on enhancing its selectivity for ALK5 over other kinases or related receptors to reduce potential off-target effects.

Understanding Resistance Mechanisms: As with many targeted therapies, the potential for resistance mechanisms to ALK5 inhibition exists. Future research needs to identify these mechanisms, which could involve compensatory signaling pathways or mutations in the TGF-β pathway, to develop strategies for overcoming them. This might include the development of next-generation inhibitors or combination therapies.

Emerging Combination Therapies and Synergistic Interactions Involving A 77-01

The complex interplay of TGF-β signaling with other pathways in disease pathogenesis suggests that A 77-01 may achieve enhanced efficacy when used in combination with other therapeutic agents. Emerging research highlights several promising combination strategies, particularly in oncology and fibrotic diseases.

Immune Checkpoint Inhibitors (ICIs): In cancer, TGF-β contributes to an immunosuppressive tumor microenvironment and can weaken the clinical response to cancer therapy acs.orgcancerbiomed.org. Combining ALK5 inhibitors with ICIs, such as PD-L1 inhibitors, has shown synergistic effects in preclinical models, leading to enhanced tumor growth inhibition and regression acs.orgacs.orgcancerbiomed.orgnih.gov. This combination aims to overcome TGF-β-mediated immune evasion, thereby improving the effectiveness of immunotherapy acs.org.

VEGFR Inhibitors: For certain cancers, such as hepatocellular carcinoma, combining ALK5 inhibitors with vascular endothelial growth factor receptor (VEGFR) inhibitors (e.g., lenvatinib) has demonstrated enhanced anti-tumor efficacy and durability aacrjournals.org. This suggests a synergistic interaction where targeting both TGF-β-driven tumor progression and angiogenesis could yield superior outcomes.

Anti-fibrotic Agents: In fibrotic diseases, combining A 77-01 with other anti-fibrotic agents that target different pathways involved in extracellular matrix deposition or myofibroblast activation could lead to more comprehensive disease reversal or prevention.

These combination approaches aim to exploit synergistic interactions, mitigate resistance, and address the multifaceted nature of diseases where TGF-β plays a critical role.

Addressing Challenges and Opportunities in A 77-01's Journey from Discovery to Advanced Clinical Research

The journey of A 77-01 from preclinical discovery to advanced clinical research presents both significant challenges and opportunities.

Challenges:

Translational Hurdles: Despite promising preclinical findings for ALK5 inhibitors in general, none have yet received widespread clinical approval aacrjournals.orgupm.edu.my. This underscores the difficulty in translating preclinical efficacy into successful human trials.

Managing Pleiotropic Effects: The ubiquitous expression of ALK5 and the pleiotropic nature of TGF-β signaling mean that systemic inhibition can lead to unwanted effects, necessitating a careful balance between therapeutic benefits and potential risks from chronic treatment plos.orgnih.gov. The aforementioned heart valve toxicity is a prime example of such a challenge plos.orgaacrjournals.org.

Context-Dependent Roles of TGF-β: In cancer, TGF-β can act as both a tumor suppressor and a tumor promoter depending on the stage and context of the disease patsnap.comnih.gov. This dual role complicates therapeutic strategies and necessitates careful patient selection and potentially different treatment approaches based on disease stage and molecular profiling nih.gov.

Opportunities:

Targeted Delivery Systems: The development of organ-restricted or cell-specific delivery systems offers a significant opportunity to overcome systemic toxicity issues, allowing for more robust target engagement and potentially higher, more effective dosing at the disease site google.comaacrjournals.orgrespiratory-therapy.com.

Biomarker Identification and Patient Stratification: Identifying reliable biomarkers that predict response to ALK5 inhibition and allow for the stratification of patients who are most likely to benefit is crucial. This would enable personalized medicine approaches, particularly in cancer where TGF-β's role is complex nih.gov.

Advanced Preclinical Models: Utilizing more physiologically relevant and advanced preclinical models that better mimic human disease can improve the predictability of clinical outcomes and help de-risk drug development.

Repurposing and Combination Strategies: The potential for repurposing A 77-01 in new indications and its synergistic interactions with existing or emerging therapies offer avenues for expedited development and broader clinical impact cancerbiomed.orgnih.gov.

Interdisciplinary Collaborations and Global Initiatives to Advance A 77-01 Understanding

Advancing the understanding and clinical potential of compounds like A 77-01 necessitates robust interdisciplinary collaborations and global initiatives. These collaborations bridge expertise across various scientific domains and accelerate the translational research pipeline.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or biotechnology companies are vital. Academic centers often drive fundamental research into disease mechanisms and novel targets, while industry partners bring expertise in drug development, manufacturing, and clinical trials. Such partnerships can facilitate the sharing of resources, knowledge, and technologies, as exemplified by collaborations in the broader drug development landscape irlab.se.

Consortia and Research Networks: Establishing interdisciplinary consortia and global research networks focused on TGF-β signaling and fibrotic or oncological diseases can foster collaborative data sharing, standardize research protocols, and accelerate the discovery of new insights into ALK5 inhibitors.

Public-Private Partnerships: Initiatives involving government funding bodies, patient advocacy groups, and private companies can support large-scale preclinical and clinical studies, particularly for rare diseases or conditions with high unmet medical needs, where Orphan Drug Designations can provide incentives for development respiratory-therapy.com.

Open Science and Data Sharing: Promoting open science practices and sharing preclinical data, including successes and failures, can accelerate progress by allowing researchers worldwide to build upon existing knowledge and avoid redundant efforts.

Translational Science Programs: Dedicated translational science programs that integrate basic research, preclinical development, and early-phase clinical trials are essential to streamline the journey of promising compounds like A 77-01 from the laboratory to patient benefit.

These collaborative efforts are fundamental to navigating the complexities of drug discovery and development, ultimately bringing innovative therapies to patients.

Q & A

Q. What are the primary molecular targets of A 77-01, and how do they influence TGF-β signaling pathways?

A 77-01 selectively inhibits ALK5 (TGF-β type I receptor), a key mediator of TGF-β signaling. Its mechanism involves competitive binding to the ATP-binding pocket of ALK5, thereby blocking downstream SMAD phosphorylation. Experimental validation typically employs kinase activity assays (e.g., radioactive ATP incorporation) and Western blotting for phospho-SMAD2/3 levels in cell lines like HEK293T or primary fibroblasts. Dose-response curves (0.1–10 μM) and negative controls (e.g., ALK5-knockout models) are critical to confirm specificity .

Q. How should researchers design experiments to assess A 77-01’s efficacy in modulating epithelial-mesenchymal transition (EMT)?

A robust EMT study involves:

  • Cell models : Use TGF-β-induced EMT in cancer cell lines (e.g., A549 or MCF-7).
  • Treatment groups : Include A 77-01 (1–5 μM), TGF-β-only controls, and vehicle controls.
  • Readouts : Immunofluorescence for E-cadherin (epithelial marker) and vimentin (mesenchymal marker), qPCR for SNAI1/SNAI2, and transwell migration assays. Ensure triplicate biological replicates and statistical analysis (ANOVA with post-hoc tests) to address variability .

Q. What statistical methods are recommended for analyzing dose-dependent effects of A 77-01 in vitro?

  • Non-linear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values.
  • Outlier detection : Use Grubbs’ test or ROUT method.
  • Error propagation : Apply Monte Carlo simulations for uncertainty quantification in derived parameters (e.g., EC₅₀). Tools like GraphPad Prism or R (drc package) are standard for these analyses .

Advanced Research Questions

Q. How can researchers optimize A 77-01 treatment protocols to minimize off-target effects in co-culture systems?

Advanced strategies include:

  • Temporal dosing : Pulse treatment (e.g., 6-hour exposure followed by washout) to reduce prolonged ALK5 inhibition.
  • Combinatorial assays : Pair A 77-01 with selective ALK4/7 inhibitors (e.g., SB-431542) to isolate ALK5-specific effects.
  • Single-cell RNA-seq : Profile transcriptional heterogeneity in co-cultures (e.g., stromal and tumor cells) to identify off-target pathways. Validate findings using CRISPR/Cas9-mediated ALK5 knockout controls .

Q. What methodologies resolve contradictory data on A 77-01’s role in Clostridioides difficile infection (CDI) pathogenesis?

Contradictions in CDI studies (e.g., A 77-01’s impact on toxin production vs. bacterial adhesion) may arise from:

  • Model variability : Compare germ-free mice vs. human gut organoids.
  • Confounding factors : Control for antibiotic pretreatment protocols and bile acid composition.
  • Multi-omics integration : Combine metagenomics (gut microbiota) with host transcriptomics to disentangle direct vs. indirect effects. Meta-analyses of published datasets (e.g., GEO or SRA) can identify consensus pathways .

Q. How should researchers integrate A 77-01 into multi-omics studies to map TGF-β signaling networks?

A systems biology approach involves:

  • Phosphoproteomics : Use TiO₂ enrichment and LC-MS/MS to quantify ALK5-dependent phosphorylation events.
  • Network analysis : Apply STRING or Cytoscape to link A 77-01-sensitive nodes (e.g., SMADs, MAPKs) with phenotypic outcomes.
  • Machine learning : Train random forest models on omics data to predict A 77-01 response biomarkers. Cross-validate findings in orthogonal models (e.g., zebrafish embryos for developmental TGF-β signaling) .

Methodological Tables

Q. Table 1. Key Experimental Parameters for A 77-01 Studies

ParameterIn Vitro RecommendationsIn Vivo Recommendations
Concentration Range0.1–10 μM5–20 mg/kg (IP)
Exposure Duration24–72 hoursDaily for 7–14 days
Critical ControlsALK5-knockout cellsWild-type littermates
Primary AssaysPhospho-SMAD2/3 WBHistopathology (IHC)

Q. Table 2. Common Pitfalls and Solutions in A 77-01 Research

PitfallSolutionEvidence Source
Off-target kinase inhibitionUse kinome-wide profiling (e.g., KINOMEscan)
Batch-to-batch variabilitySource from certified vendors (e.g., Santa Cruz Biotechnology)
Overinterpretation of IC₅₀Contextualize with pathway activity assays (e.g., luciferase reporters)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.